molecular formula C13H14O B3060983 2-(2-Naphthyl)-2-propanol CAS No. 20351-54-6

2-(2-Naphthyl)-2-propanol

Cat. No. B3060983
CAS RN: 20351-54-6
M. Wt: 186.25 g/mol
InChI Key: CSONNHKIVVSLQQ-UHFFFAOYSA-N
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Description

2-Naphthol, also known as β-naphthol or 2-hydroxynaphthalene, is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . It is a colorless (or occasionally yellow) crystalline solid with the molecular formula C10H8O . It has drawn great attention in various organic transformations due to its attributes such as low cost, easy handling, and eco-friendliness .


Synthesis Analysis

The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4-hour lab period and affords a solid product in good yield . This reaction gives students experience with a commonly encountered leaving group, is easily visualized on TLC, and has an improved safety profile .


Molecular Structure Analysis

2-Naphthol has an electron-rich aromatic framework with multiple reactive sites, allowing it to be utilized in several kinds of organic reactions . It has a molecular formula of C10H8O .


Chemical Reactions Analysis

2-Naphthol has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .


Physical And Chemical Properties Analysis

2-Naphthol is a fluorescent colorless (or occasionally yellow) crystalline solid . It has a melting point of 122 °C .

Scientific Research Applications

Safety and Hazards

2-Naphthol is harmful when inhaled or swallowed. It is dangerous to the environment, especially aquatic organisms . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

Future Directions

The potential of 2-naphthol in multicomponent reactions is still being discovered . This review might trigger new ideas to use 2-naphthol as a building block for future research in heterocyclic chemistry .

Mechanism of Action

Target of Action

Compounds with similar structures, such as naproxen and Beta-(2-Naphthyl)-Alanine , have been found to interact with enzymes like COX-1 and COX-2 , and Tyrosine–tRNA ligase . These enzymes play crucial roles in inflammatory responses and protein synthesis, respectively.

Mode of Action

The electron-rich aromatic framework of 2-naphthol, a similar compound, allows it to be utilized in several kinds of organic reactions . This suggests that 2-(2-Naphthyl)-2-propanol might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

For instance, 2-naphthyl butyrate is used in biochemical assays as a chromogenic compound , indicating that it might affect pathways related to color production in cells.

Result of Action

It’s worth noting that 2-naphthylamine, a similar compound, is a known carcinogen , suggesting that 2-(2-Naphthyl)-2-propanol might also have significant biological effects.

Action Environment

For instance, 2-Naphthylamine is activated in the liver but quickly deactivated by conjugation to glucuronic acid .

properties

IUPAC Name

2-naphthalen-2-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-13(2,14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSONNHKIVVSLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942510
Record name 2-(Naphthalen-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Naphthyl)-2-propanol

CAS RN

20351-54-6
Record name 2-Naphthalenemethanol, alpha,alpha-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020351546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Naphthalen-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(naphthalen-2-yl)propan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-(2-Naphthyl)-2-propanol formed in the body?

A1: 2-(2-Naphthyl)-2-propanol is identified as a key metabolite of 2-Isopropylnaphthalene (2-IPN) in rats. Following oral administration of 2-IPN, metabolic processes, likely involving oxidation reactions, lead to the formation of 2-(2-Naphthyl)-2-propanol. [, ]

Q2: What are the primary routes of excretion for 2-(2-Naphthyl)-2-propanol?

A2: Studies in rats demonstrate that 2-(2-Naphthyl)-2-propanol is primarily excreted through both urinary and biliary pathways. Researchers observed approximately 23% of the administered 2-IPN dose was excreted as 2-(2-Naphthyl)-2-propanol and related metabolites in urine, while 18% was excreted in bile within a 24-hour period. []

Q3: Does 2-(2-Naphthyl)-2-propanol contribute to the toxicity of 2-Isopropylnaphthalene?

A3: While research suggests that 2-(2-Naphthyl)-2-propanol is a metabolite of 2-IPN, its direct contribution to 2-IPN toxicity is not fully elucidated in the provided research. Interestingly, high doses of 2-IPN photoproducts like 2-isopropenylnaphthalene, 2-acetonaphthone, and β-naphthol demonstrated pulmonary toxicity in mice, unlike 2-(2-Naphthyl)-2-propanol at similar doses. [] Further research is necessary to fully understand the toxicological profile of 2-(2-Naphthyl)-2-propanol.

Q4: Are there analytical methods available to detect and quantify 2-(2-Naphthyl)-2-propanol?

A4: Researchers utilized a combination of techniques, including thin-layer chromatography (TLC) and gas-liquid chromatography (GLC), to identify and quantify 2-(2-Naphthyl)-2-propanol and other metabolites in both urine and bile samples. [, ] This highlights the availability of established analytical methodologies for studying this compound.

Q5: Is there evidence of 2-(2-Naphthyl)-2-propanol forming complexes with other molecules?

A5: Research indicates that 2-(2-Naphthyl)-2-propanol can participate in complex formation with β-cyclodextrin in aqueous solutions. This interaction leads to the formation of both 1:1 and 2:2 inclusion complexes, which influences the fluorescence properties of the system. Specifically, the formation of excimers within the 2:2 complex results in a characteristic blue-shifted emission spectrum. [] This finding suggests the potential for utilizing 2-(2-Naphthyl)-2-propanol in supramolecular chemistry applications.

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